molecular formula C18H26BrNO6S B13676816 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate

2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate

Cat. No.: B13676816
M. Wt: 464.4 g/mol
InChI Key: DWNHGVTXVJXXER-UHFFFAOYSA-N
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Description

2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate is a chemical compound that features a brominated pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, linked to an ethyl tosylate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate typically involves multiple steps:

    Bromination of Pyrrolidine: The starting material, pyrrolidine, is brominated to introduce a bromine atom at the 4-position.

    Protection with Boc Group: The brominated pyrrolidine is then protected with a tert-butoxycarbonyl (Boc) group to yield 4-Bromo-1-Boc-3-pyrrolidine.

    Formation of Tosylate Ester: The protected pyrrolidine is reacted with ethylene glycol tosylate under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The tosylate ester can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Ester Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used (e.g., azides, nitriles, thiols).

    Deprotection: The free amine, 4-Bromo-3-pyrrolidine.

    Ester Hydrolysis: The corresponding alcohol, 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol.

Scientific Research Applications

2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: May be used to study the effects of brominated pyrrolidines on biological systems.

    Material Science: Could be explored for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new bond.

    Deprotection: The Boc group is cleaved under acidic conditions, releasing carbon dioxide and the free amine.

    Ester Hydrolysis: The tosylate ester is cleaved to form the corresponding alcohol and tosylate ion.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-Boc-3-pyrrolidine: Lacks the ethyl tosylate moiety.

    2-[(4-Bromo-3-pyrrolidinyl)oxy]ethyl Tosylate: Lacks the Boc protection group.

    2-[(4-Chloro-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate: Chlorine instead of bromine.

Uniqueness

2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate is unique due to the combination of the brominated pyrrolidine, Boc protection, and ethyl tosylate moiety. This combination provides specific reactivity and stability that can be advantageous in various synthetic and research applications.

Properties

Molecular Formula

C18H26BrNO6S

Molecular Weight

464.4 g/mol

IUPAC Name

tert-butyl 3-bromo-4-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H26BrNO6S/c1-13-5-7-14(8-6-13)27(22,23)25-10-9-24-16-12-20(11-15(16)19)17(21)26-18(2,3)4/h5-8,15-16H,9-12H2,1-4H3

InChI Key

DWNHGVTXVJXXER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CN(CC2Br)C(=O)OC(C)(C)C

Origin of Product

United States

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